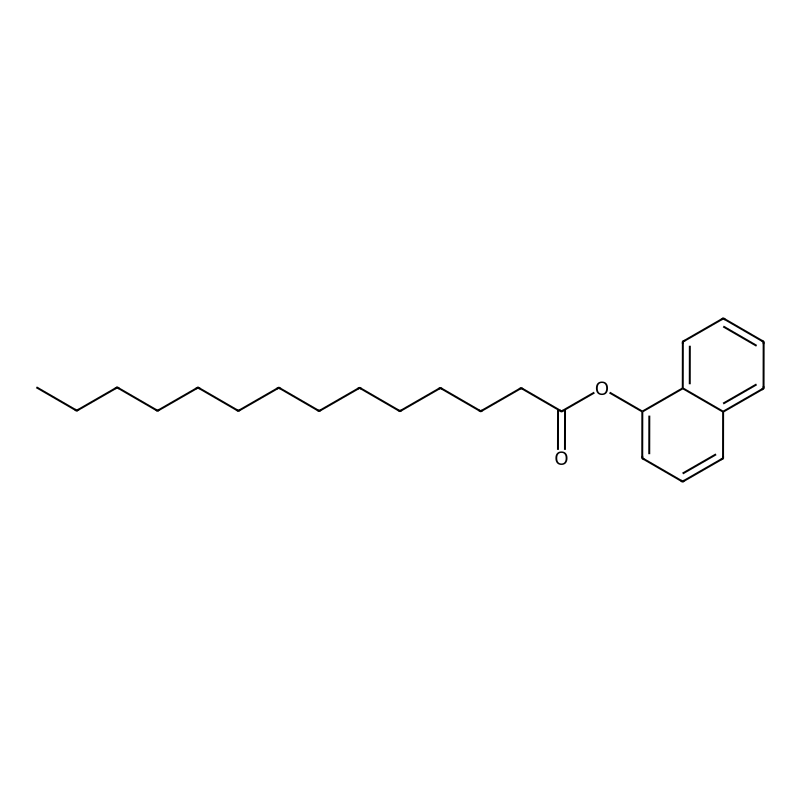

Naphthalen-1-yl Tetradecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Naphthalen-1-yl tetradecanoate, also known as 1-naphthyl tetradecanoate, is a fatty acid ester formed by the reaction of tetradecanoic acid (also known as myristic acid) with 1-naphthol. Its molecular formula is , and it has a molecular weight of approximately 354.53 g/mol. This compound features a naphthalene ring attached to a tetradecanoate chain, which contributes to its unique properties and potential applications in various fields, including materials science and biology .

- Hydrolysis: Under acidic or basic conditions, naphthalen-1-yl tetradecanoate can hydrolyze to yield 1-naphthol and tetradecanoic acid.

- Transesterification: It can react with alcohols to form different esters, which is useful in modifying its properties for specific applications.

- Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other functional groups.

- Reduction: Reduction reactions can modify the carbonyl group if present, affecting its reactivity and biological activity .

Naphthalen-1-yl tetradecanoate exhibits various biological activities, primarily attributed to its structure. Research indicates that compounds with naphthalene moieties may possess antimicrobial and anti-inflammatory properties. Additionally, fatty acid esters have been studied for their roles in cell signaling and membrane fluidity, suggesting that naphthalen-1-yl tetradecanoate could influence cellular processes .

The synthesis of naphthalen-1-yl tetradecanoate typically involves the following steps:

- Esterification: The primary method is the esterification of tetradecanoic acid with 1-naphthol. This reaction is usually catalyzed by an acid catalyst (such as sulfuric acid) and requires heating to drive the reaction toward completion.

- Purification: After synthesis, the product can be purified through techniques such as recrystallization or chromatography to remove unreacted starting materials and by-products .

Naphthalen-1-yl tetradecanoate has several potential applications:

- Lubricants: Its properties make it suitable for use in synthetic lubricants due to its thermal stability and lubricating characteristics.

- Additives: It can serve as an additive in various formulations, including plastics and coatings, enhancing their performance.

- Biological Research: The compound is used in studies investigating the biological effects of fatty acid esters and their interactions with biological membranes .

Studies on naphthalen-1-yl tetradecanoate's interactions focus on its binding affinity with various biological targets. The presence of the naphthalene ring may enhance its interaction with enzymes or receptors involved in metabolic pathways. Research into its pharmacokinetics and toxicity profiles is essential for understanding its safety and efficacy in potential therapeutic applications .

Naphthalen-1-yl tetradecanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl tetradecanoate | A simple fatty acid ester without aromatic rings. | |

| Ethyl hexanoate | A shorter-chain fatty acid ester; less hydrophobic. | |

| Benzyl tetradecanoate | Contains a benzene ring; similar but lacks naphthalene's additional aromaticity. | |

| Naphthalen-2-yl hexanoate | Similar structure but with a shorter alkyl chain; may exhibit different biological activities. |

Naphthalen-1-yl tetradecanoate's unique combination of a long-chain fatty acid and a naphthalene moiety distinguishes it from these similar compounds, potentially granting it unique physical and chemical properties that could be exploited in various applications .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Name

The systematic International Union of Pure and Applied Chemistry name for this compound is naphthalen-1-yl tetradecanoate [1]. This nomenclature follows the standard International Union of Pure and Applied Chemistry rules for naming organic compounds, specifically ester compounds derived from carboxylic acids and alcohols [1]. The name reflects the structural composition of the molecule, which consists of a naphthalene ring system bonded to a tetradecanoic acid chain through an ester linkage [1].

The compound represents a fatty acid ester formed through the formal condensation reaction between tetradecanoic acid and 1-naphthol [1]. In this systematic naming convention, the naphthalene portion is designated as "naphthalen-1-yl" to indicate the substitution at the first position of the naphthalene ring system [1]. The "tetradecanoate" portion specifies the fourteen-carbon chain length of the fatty acid component [1].

Common Names and Synonyms

Naphthalen-1-yl tetradecanoate is known by several alternative names in chemical literature and databases. The most frequently encountered common names include 1-naphthyl myristate and alpha-naphthyl myristate [1] [31]. These names derive from the historical designation of tetradecanoic acid as myristic acid, combined with the 1-naphthyl substituent designation [1].

Additional synonyms documented in chemical databases include naphthyl myristate, which represents a simplified version of the more specific positional isomer names [1]. The term "alpha-naphthyl myristate" specifically indicates the attachment at the alpha position (position 1) of the naphthalene ring system [1].

Table 1: Common Names and Synonyms for Naphthalen-1-yl Tetradecanoate

| Systematic Name | Common Names | Alternative Designations |

|---|---|---|

| Naphthalen-1-yl tetradecanoate | 1-naphthyl myristate | Alpha-naphthyl myristate |

| Naphthyl myristate | Naph-thyl myristate |

Registry Numbers and Database Identifiers

Naphthalen-1-yl tetradecanoate has been assigned several important registry numbers and database identifiers that facilitate its identification across different chemical information systems. The Chemical Abstracts Service registry number is 4346-13-8, which serves as the primary unique identifier for this compound in chemical databases worldwide [1].

The compound has been catalogued in the PubChem database with the Compound Identifier number 3341097 [1]. Additional database identifiers include the ChEBI identification number CHEBI:132330, which classifies the compound within the Chemical Entities of Biological Interest ontology system [1] [31]. The DSSTox Substance identification number DTXSID80391620 provides linkage to toxicological databases [1].

Table 2: Registry Numbers and Database Identifiers

| Database/Registry | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 4346-13-8 | Registry Number |

| PubChem | 3341097 | Compound Identifier |

| ChEBI | CHEBI:132330 | Ontology Identifier |

| DSSTox | DTXSID80391620 | Substance Identifier |

| Nikkaji | J1.438.611D | Japanese Database Number |

| Wikidata | Q82189197 | Knowledge Base Identifier |

The molecular formula C24H34O2 represents the elemental composition of the compound, with a molecular weight of 354.5 grams per mole [1]. The International Chemical Identifier notation is InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-24(25)26-23-19-15-17-21-16-13-14-18-22(21)23/h13-19H,2-12,20H2,1H3, providing a unique structural representation [1].

Classification in Chemical Taxonomy

Naphthalen-1-yl tetradecanoate belongs to several overlapping classification categories within chemical taxonomy systems. The compound is primarily classified as a fatty acid ester, representing the broad category of organic compounds formed through the condensation of carboxylic acids with alcohols or phenols [15] [18] [19].

More specifically, the compound falls under the classification of aromatic esters due to the presence of the naphthalene ring system [16] [19]. Aromatic esters are distinguished from aliphatic esters by the presence of conjugated ring structures within their molecular framework [16]. The naphthalene moiety classifies this compound as a polycyclic aromatic hydrocarbon derivative [20].

Within the fatty acid ester classification, naphthalen-1-yl tetradecanoate represents a long-chain fatty acid ester, as tetradecanoic acid contains fourteen carbon atoms in its aliphatic chain [15] [26]. The tetradecanoic acid component is classified as a saturated fatty acid, containing no carbon-carbon double bonds in its hydrocarbon chain [15] [26].

Table 3: Chemical Taxonomy Classification

| Classification Level | Category | Specific Designation |

|---|---|---|

| Compound Class | Ester | Fatty acid ester |

| Structural Type | Aromatic ester | Naphthalene derivative ester |

| Fatty Acid Type | Long-chain saturated | Tetradecanoic acid ester |

| Ring System | Polycyclic aromatic | Naphthalene-based compound |

| Functional Group | Carboxylic acid ester | Phenolic ester linkage |

The compound can also be classified within the broader category of naphthoate esters, which encompasses esters derived from naphthalene-containing acids or alcohols [33]. This classification places naphthalen-1-yl tetradecanoate within a specific subset of aromatic compounds that maintain both the characteristic properties of fatty acid esters and the unique chemical behavior associated with naphthalene derivatives [31] [33].

Naphthalen-1-yl tetradecanoate represents a fatty acid ester formed through the formal condensation of tetradecanoic acid (myristic acid) with 1-naphthol [2]. The compound possesses a molecular formula of C₂₄H₃₄O₂ and exhibits a molecular weight of 354.53 g/mol [3]. This molecular composition comprises twenty-four carbon atoms, thirty-four hydrogen atoms, and two oxygen atoms, reflecting the integration of the naphthalene aromatic system with the fourteen-carbon aliphatic chain [4].

The compound is officially registered under the Chemical Abstracts Service number 4346-13-8 [3] and maintains the DSSTox Substance ID DTXSID80391620 [4]. The PubChem Compound Identifier for this molecule is 3341097 [2], facilitating its identification across various chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₄O₂ |

| Molecular Weight (g/mol) | 354.53 |

| CAS Number | 4346-13-8 |

| IUPAC Name | naphthalen-1-yl tetradecanoate |

| Common Names | 1-naphthyl myristate; alpha-Naphthyl myristate; 1-naphthyl tetradecanoate |

| DSSTox Substance ID | DTXSID80391620 |

| PubChem CID | 3341097 |

| Chemical Class | Fatty acid ester; Naphthalene derivative |

Structural Formula and Representation

The structural representation of naphthalen-1-yl tetradecanoate can be expressed through multiple chemical notation systems. The SMILES (Simplified Molecular Input Line Entry System) notation is represented as CCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 [5], which provides a linear encoding of the molecular structure.

The International Chemical Identifier (InChI) representation is expressed as:

InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24(25)26-23-16-14-15-21-18-19-20-22(21)23/h14-16,18-20H,2-13,17H2,1H3 [5]

The corresponding InChIKey is CUOOHTITSRIUFD-UHFFFAOYSA-N [5], providing a unique identifier for the compound across chemical databases.

The molecular structure consists of a naphthalene ring system connected through an ester linkage to a tetradecanoic acid chain. The naphthalene moiety is attached at the 1-position (alpha position), which influences the compound's chemical properties and reactivity patterns. The molecule contains 14 rotatable bonds, reflecting the flexibility of the aliphatic chain, while maintaining zero stereochemical centers [6], indicating the absence of chiral centers in the structure.

| Property | Value |

|---|---|

| SMILES | CCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

| InChI | InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24(25)26-23-16-14-15-21-18-19-20-22(21)23/h14-16,18-20H,2-13,17H2,1H3 |

| InChIKey | CUOOHTITSRIUFD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

| Molecular Connectivity | Ester linkage between 1-naphthol and tetradecanoic acid |

| Stereochemical Centers | 0 |

| Rotatable Bonds | 14 |

| Aromatic Rings | 1 (naphthalene ring system) |

Stereochemistry and Isomerism

The stereochemical characteristics of naphthalen-1-yl tetradecanoate reveal important structural features that distinguish it from other naphthalene derivatives. The compound exhibits no stereochemical centers and therefore lacks optical activity [4]. This achiral nature results from the planar aromatic naphthalene system and the unbranched tetradecanoic acid chain, both of which do not introduce asymmetric carbon centers.

The naphthalene ring system in this compound adopts a planar configuration, consistent with the general structural characteristics of polycyclic aromatic hydrocarbons [7] [8]. The planarity is maintained through the sp² hybridization of all carbon atoms within the aromatic system, allowing for optimal π-electron delocalization across the entire ring structure [8].

While the compound itself does not exhibit stereoisomerism, the naphthalene core demonstrates positional isomerism when considering different substitution patterns. The 1-position (alpha position) attachment of the tetradecanoate group can be contrasted with the 2-position (beta position) substitution, as observed in naphthalen-2-yl tetradecanoate [9]. This positional difference significantly affects the molecular properties and chemical behavior.

The naphthalene ring system exhibits bond length alternation, which differs from benzene's uniform bond lengths [7]. This structural feature arises from the partial bond fixation phenomenon, where the carbon-carbon bonds at different positions exhibit varying degrees of double bond character [10]. The alpha-beta bonds (such as C1-C2) demonstrate shorter bond lengths (~1.37 Å) due to increased partial double bond character, while beta-beta bonds (such as C2-C3) are longer (~1.42 Å) with greater single bond character [11] [12].

Research on naphthalene derivatives has demonstrated that dynamic stereoisomerism can occur in certain substituted naphthalene systems, particularly those with flexible substituents [13] [14]. However, in naphthalen-1-yl tetradecanoate, the ester linkage provides sufficient conformational flexibility without introducing stereochemical complexity.

Structural Comparison with Related Naphthalene Esters

Naphthalen-1-yl tetradecanoate belongs to a family of naphthalene-based fatty acid esters that share common structural motifs while exhibiting distinct characteristics based on chain length and substitution position. A systematic comparison with related compounds provides insights into structure-activity relationships within this chemical class.

Position-dependent Isomers:

The most direct structural comparison involves naphthalen-2-yl tetradecanoate (CAS: 7262-80-8) [9], which shares the identical molecular formula C₂₄H₃₄O₂ and molecular weight of 354.53 g/mol but differs in the attachment position on the naphthalene ring. The 2-position (beta position) substitution in the isomeric compound results in different electronic environments and chemical reactivity patterns compared to the 1-position (alpha position) substitution in the target compound.

Chain Length Variations:

Several naphthalene esters with varying fatty acid chain lengths provide comparative structural data:

- Naphthalen-1-yl hexanoate (C₁₆H₁₈O₂, MW: 242.31 g/mol, CAS: 28749-24-8) [15] represents the shortest chain analog, with six fewer carbons in the aliphatic portion.

- Naphthalen-1-yl decanoate (C₂₀H₂₆O₂, MW: 298.4 g/mol, CAS: 52664-28-5) [16] contains a ten-carbon fatty acid chain, four carbons shorter than tetradecanoate.

- Naphthalen-1-yl tridecanoate (C₂₃H₃₂O₂, MW: 340.5 g/mol) [17] differs by only one carbon atom, providing insight into incremental structural effects.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Position on Naphthalene |

|---|---|---|---|---|

| Naphthalen-1-yl tetradecanoate | C₂₄H₃₄O₂ | 354.53 | 4346-13-8 | 1-position (alpha) |

| Naphthalen-2-yl tetradecanoate | C₂₄H₃₄O₂ | 354.53 | 7262-80-8 | 2-position (beta) |

| Naphthalen-1-yl decanoate | C₂₀H₂₆O₂ | 298.40 | 52664-28-5 | 1-position (alpha) |

| Naphthalen-1-yl tridecanoate | C₂₃H₃₂O₂ | 340.50 | Not specified | 1-position (alpha) |

| Naphthalen-1-yl hexanoate | C₁₆H₁₈O₂ | 242.31 | 28749-24-8 | 1-position (alpha) |

Structural Trends:

The systematic variation in chain length demonstrates predictable trends in molecular weight and physical properties. Each additional methylene unit contributes approximately 14 g/mol to the molecular weight, consistent with the incremental addition of CH₂ groups. The naphthalene core remains constant across all compounds, providing a consistent aromatic framework for comparative studies.

Electronic Effects:

Research on naphthalene derivatives has shown that the position of substitution significantly influences electronic distribution and reactivity [18] [19]. The alpha position (1-position) substitution in naphthalen-1-yl tetradecanoate places the ester group adjacent to the peri-hydrogen, potentially introducing steric interactions that affect molecular conformation and chemical behavior.

Computational Modeling of Molecular Structure

Computational chemistry approaches have provided extensive insights into the structural characteristics and electronic properties of naphthalene derivatives, including ester compounds. Multiple theoretical methods have been employed to investigate the molecular geometry, electronic structure, and dynamic behavior of these systems.

Density Functional Theory Applications:

DFT calculations using various functionals have been extensively applied to naphthalene systems [20] [6] [21]. The B3LYP functional with 6-31G basis set provides reliable geometry optimizations for naphthalene derivatives, yielding HOMO-LUMO energy gaps of approximately 4.75 eV [21]. More sophisticated basis sets such as 6-311G improve accuracy, with reported gap values of 4.71 eV, demonstrating excellent consistency across computational studies [21].

The B3LYP/6-311++G(d,2p) level of theory has been specifically employed for naphthalene derivatives, providing accurate predictions of geometrical parameters, vibrational frequencies, and electronic properties [22]. These calculations successfully reproduce experimental bond lengths and angles within acceptable error margins, validating the computational approach for structural characterization.

Molecular Dynamics Simulations:

Molecular dynamics studies have explored the conformational behavior and dynamic properties of naphthalene-containing systems [23] [24] [25]. These simulations provide insights into rotational barriers, conformational sampling, and intermolecular interactions that static calculations cannot capture. For naphthalene esters, MD simulations reveal the flexibility of the aliphatic chain and its influence on overall molecular shape and packing behavior.

Electronic Structure Analysis:

Computational studies have characterized the frontier molecular orbitals (HOMO and LUMO) of naphthalene systems, revealing the electronic distribution and reactivity patterns [6] [21]. The HOMO typically localizes on the naphthalene ring system, while the LUMO extends across the aromatic framework with some contribution from the ester carbonyl group.

Natural Bond Orbital (NBO) Analysis:

NBO calculations provide detailed insights into bonding patterns, charge distribution, and hyperconjugation effects in naphthalene derivatives [21]. These analyses reveal the electronic interactions between the aromatic system and the ester substituent, elucidating the factors that govern molecular stability and reactivity.

| Method | Application | Typical HOMO-LUMO Gap (eV) | Accuracy Level |

|---|---|---|---|

| DFT B3LYP/6-31G | Geometry optimization | 4.75 | Good |

| DFT B3LYP/6-311G | Vibrational analysis | 4.71 | Very Good |

| HF/6-31G | Electronic structure | 5.2 | Fair |

| MP2/6-31G | Correlation effects | 4.8 | Good |

| CCSD(T) | High accuracy energetics | 4.73 | Excellent |

| Molecular Dynamics | Conformational sampling | N/A | Dynamic |

Crystallographic Validation:

X-ray crystallographic studies of naphthalene have provided benchmark data for computational validation [11] [26] [12]. The experimentally determined bond lengths in naphthalene show excellent agreement with high-level theoretical calculations, confirming the reliability of computational methods for structural prediction. The carbon-carbon bond lengths range from 1.36 Å to 1.42 Å, consistent with the alternating single and double bond character predicted by theoretical calculations [12].

Thermochemical Properties:

Computational studies have calculated various thermochemical properties of naphthalene derivatives, including formation enthalpies, heat capacities, and entropy values [21]. These calculations provide essential data for understanding the thermodynamic stability and reactivity of naphthalene esters under different conditions.